

Bromamine Acid: A Technical Guide for Dye Intermediate Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromamine*

Cat. No.: *B089241*

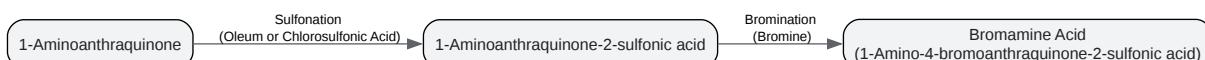
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromamine acid, chemically known as 1-amino-4-bromoanthraquinone-2-sulfonic acid, is a pivotal intermediate in the synthesis of a wide array of anthraquinone dyes.[1][2][3][4] Its versatile reactivity, primarily centered around the nucleophilic substitution of the bromine atom, allows for the creation of a diverse palette of colors, particularly brilliant blues and violets, with good fastness properties.[5][6] This technical guide provides an in-depth overview of the synthesis, purification, and key reactions of **bromamine** acid, along with its physicochemical and spectroscopic data, tailored for professionals in chemical research and development.

Physicochemical Properties


Bromamine acid is typically a red to reddish-brown crystalline powder.[1] Key quantitative properties are summarized in the table below.

Property	Value	References
CAS Number	116-81-4	[1] [2]
Molecular Formula	C ₁₄ H ₈ BrNO ₅ S	[1] [2] [4]
Molecular Weight	382.19 g/mol	[1] [2] [4]
Melting Point	~280 °C	[2]
Appearance	Red to reddish-brown crystalline powder	[1]
Solubility	Slightly soluble in water and ether	[1] [7]
Density	~1.908 g/cm ³	[1] [2]

Synthesis of Bromamine Acid

The industrial synthesis of **bromamine** acid primarily starts from 1-aminoanthraquinone and involves two key steps: sulfonation and subsequent bromination. Two main methodologies are employed: the "oleum method" and the "solvent method".[\[2\]](#)[\[3\]](#)

Synthesis Pathway Overview

[Click to download full resolution via product page](#)

Caption: General synthesis pathway of **Bromamine** Acid.

Experimental Protocols

1. Sulfonation of 1-Aminoanthraquinone (Oleum Method)

This method involves the direct sulfonation of 1-aminoanthraquinone using fuming sulfuric acid (oleum).

- Materials: 1-aminoanthraquinone, 20% Oleum (fuming sulfuric acid), anhydrous sodium sulfate.
- Procedure:
 - To a mixture of 20% oleum and anhydrous sodium sulfate, slowly add 1-aminoanthraquinone while maintaining the temperature below 60 °C.[8]
 - Gradually heat the reaction mixture to 130 °C and maintain for 2-3 hours.[8]
 - Cool the mixture to 80 °C. The resulting product is 1-aminoanthraquinone-2-sulfonic acid in sulfuric acid, which can be used directly in the subsequent bromination step.[8]

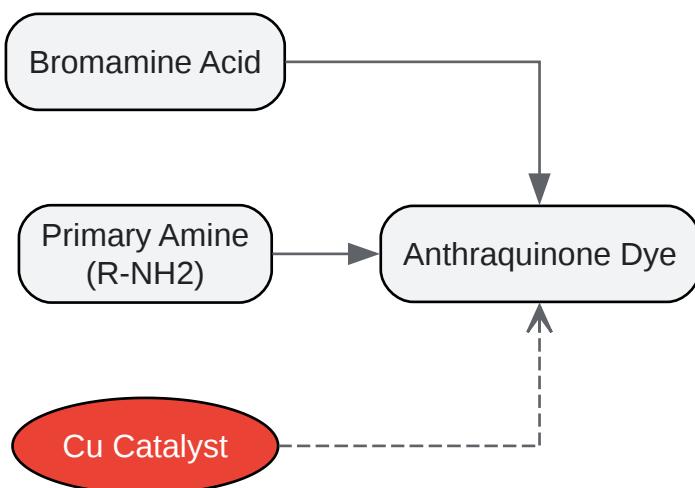
2. Bromination of 1-Aminoanthraquinone-2-sulfonic acid

This step introduces the bromine atom at the 4-position of the anthraquinone ring.

- Materials: 1-aminoanthraquinone-2-sulfonic acid (from the previous step), Bromine, Iodine (catalyst).
- Procedure:
 - To the sulfuric acid solution of 1-aminoanthraquinone-2-sulfonic acid at 80 °C, add a catalytic amount of iodine.[8]
 - Slowly add liquid bromine to the reaction mixture over several hours while maintaining the temperature at 80 °C.[8]
 - The reaction is monitored by a suitable method (e.g., TLC or HPLC) until the starting material is consumed.
 - Upon completion, the excess bromine is removed.

Purification of Bromamine Acid

Purification of the crude **bromamine** acid is crucial to ensure the quality and brightness of the final dyes. The typical purification involves precipitation, washing, and sometimes recrystallization.


Experimental Protocol for Purification

- Procedure:
 - The crude **bromamine** acid from the bromination step is precipitated by carefully diluting the reaction mixture with water or aqueous sulfuric acid.[8][9]
 - The precipitate is collected by filtration and washed sequentially with cold water and sometimes with dilute sulfuric acid to remove impurities.[8]
 - For higher purity, the filter cake can be dissolved in hot water, treated with activated carbon to remove colored impurities, and then recrystallized by cooling or salting out with sodium chloride.[9][10]
 - The purified **bromamine** acid is then dried under vacuum.

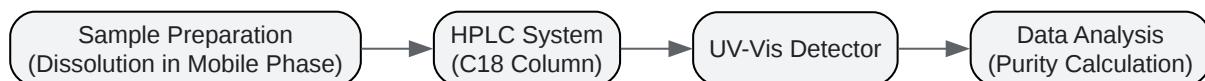
Key Reactions of Bromamine Acid in Dye Synthesis

The most significant reaction of **bromamine** acid is the nucleophilic aromatic substitution of the bromine atom, typically with an amine. This reaction, often a copper-catalyzed Ullmann condensation, is the foundation for producing a wide range of anthraquinone dyes.[6]

Ullmann Condensation Pathway

[Click to download full resolution via product page](#)

Caption: Ullmann condensation of **Bromamine** Acid with an amine.


Experimental Protocol for Ullmann Condensation (General)

- Materials: **Bromamine** acid, primary aromatic or aliphatic amine, copper catalyst (e.g., copper sulfate, copper(I) chloride), solvent (typically water or a water-alcohol mixture), and a base (e.g., sodium carbonate or sodium bicarbonate).
- Procedure:
 - Dissolve or suspend **bromamine** acid in water.
 - Add the amine, copper catalyst, and the base to the reaction mixture.
 - Heat the mixture to a temperature typically ranging from 80 to 100 °C.[6]
 - Maintain the reaction for several hours until completion, which can be monitored by TLC or HPLC.[6]
 - The resulting dye is then isolated by filtration, and purified by washing and/or recrystallization.[6]

Quality Control and Analytical Methods

The purity of **bromamine** acid is critical for the quality of the final dye product. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing its purity and quantifying impurities.

HPLC Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC analysis of **Bromamine** Acid.

Common impurities that can be monitored include unreacted 1-aminoanthraquinone-2-sulfonic acid, over-brominated products, and isomers.[11]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and characterization of **bromamine** acid.

Spectroscopic Data

UV-Vis (λ_{max})

Dyes derived from bromamine acid typically exhibit strong absorption in the visible region, with λ_{max} values often in the range of 590-595 nm, corresponding to blue hues.[5][6]

Infrared (IR)

The IR spectrum of bromamine acid would show characteristic peaks for N-H stretching of the primary amine, S=O stretching of the sulfonic acid group, C=O stretching of the quinone moiety, and C-Br stretching. A representative FTIR spectrum is available on PubChem.[12]

Nuclear Magnetic Resonance (NMR)

^1H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons on the anthraquinone core. ^{13}C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons, the carbon bearing the bromine, the carbon with the sulfonic acid group, and the other aromatic carbons. A ^{13}C NMR spectrum is available on PubChem.[12][13]

Conclusion

Bromamine acid remains a cornerstone intermediate in the manufacture of high-performance anthraquinone dyes. A thorough understanding of its synthesis, purification, and reactivity is paramount for researchers and professionals aiming to develop novel colorants or optimize

existing processes. The methodologies and data presented in this guide offer a comprehensive technical resource to support these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bromamine Acid (1-Amino-4-bromoanthraquinon) Supplier, Exporter from Mumbai [hrameshkumar.com]
- 2. Bromamine Acid [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. hindprakash.com [hindprakash.com]
- 5. Bromamine acid sodium salt | 6258-06-6 | Benchchem [benchchem.com]
- 6. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 7. Bromamine Acid - Premium Quality Chemical Compound For Enhanced Dyes Processing | Accurate Composition, Eco-friendly, Longer Shelf Life, Optimum Solubility at Best Price in Mumbai | Raj Dye & Intermediates [tradeindia.com]
- 8. EP0001084B1 - Process for preparing 1-amino-2-sulfo-4-bromo-anthraquinone - Google Patents [patents.google.com]
- 9. CN106565547A - Preparation method of bromaminic acid sodium salt and intermediate of bromaminic acid sodium salt and solvent recovery method - Google Patents [patents.google.com]
- 10. CN106748913A - A kind of preparation technology of bromamine acid - Google Patents [patents.google.com]
- 11. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2'-Dibromo-2,4',5'-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | C14H8BrNO5S | CID 22628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]

- To cite this document: BenchChem. [Bromamine Acid: A Technical Guide for Dye Intermediate Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089241#bromamine-acid-as-a-dye-intermediate\]](https://www.benchchem.com/product/b089241#bromamine-acid-as-a-dye-intermediate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com